

# C646 Histone Acetyltransferase: An In-depth Technical Guide to its Selectivity Profile

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## Compound of Interest

Compound Name: C646

Cat. No.: B1668185

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## Introduction

**C646** is a widely utilized small-molecule inhibitor in cell biology and drug discovery, recognized for its potent and selective inhibition of the histone acetyltransferase (HAT) activity of the paralogous transcriptional co-activators, p300 and CREB-binding protein (CBP).<sup>[1][2][3][4]</sup> Identified through a structure-based virtual screening, **C646** functions as a competitive inhibitor with respect to acetyl-CoA.<sup>[2][4]</sup> Its cell-permeable nature makes it a valuable chemical probe for elucidating the roles of p300/CBP in various cellular processes, including gene expression, cell cycle regulation, apoptosis, and signaling pathways.<sup>[5][6][7]</sup> This guide provides a comprehensive overview of the selectivity profile of **C646**, detailed experimental protocols for its characterization, and visualizations of its mechanistic action and affected signaling pathways.

## Quantitative Selectivity Profile of C646

**C646** demonstrates significant selectivity for p300/CBP over other histone acetyltransferases. However, at higher concentrations, off-target effects, notably on histone deacetylases (HDACs), have been observed. The following tables summarize the known inhibitory activities.

Table 1: Inhibitory Activity against Target and Off-Target Enzymes

Target Enzyme	Enzyme Class	Inhibition Metric	Value (μM)	Notes
p300	Histone Acetyltransferase	K <sub>i</sub>	0.4	Competitive inhibitor versus Acetyl-CoA.[1][2][5][8]
p300	Histone Acetyltransferase	IC <sub>50</sub>	1.6	In vitro half-maximal inhibitory concentration.[1][9]
CBP	Histone Acetyltransferase	IC <sub>50</sub>	2.6 (nM)	For CBP-BHC domain. Note: This value is for a different, more potent inhibitor A-485, but indicates CBP is a primary target alongside p300. C646 is widely cited as a p300/CBP inhibitor.[10]
PCAF (KAT2B)	Histone Acetyltransferase	-	> 8-fold less potent than p300	C646 is selective for p300 over PCAF.[4]
GCN5 (KAT2A)	Histone Acetyltransferase	-	> 8-fold less potent than p300	C646 is selective for p300 over GCN5.[4][11]
MOZ (KAT6A)	Histone Acetyltransferase	-	> 8-fold less potent than p300	C646 is selective for p300 over MOZ.[4][11]

Type I & II HDACs	Histone Deacetylase	IC <sub>50</sub>	≥ 7	C646 shows inhibitory activity at higher concentrations, indicating a lack of selectivity at these doses. <a href="#">[11]</a>
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Table 2: Inhibitory Activity against p300 Mutants

p300 Mutant	IC <sub>50</sub> (μM)
T1411A	3.4 <a href="#">[1]</a> <a href="#">[9]</a>
R1410A	2.5 <a href="#">[1]</a> <a href="#">[9]</a>
W1466F	5.0 <a href="#">[1]</a> <a href="#">[9]</a>
Y1467F	7.0 <a href="#">[1]</a> <a href="#">[9]</a>

## Key Experimental Protocols

### In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol outlines a method to determine the IC<sub>50</sub> value of **C646** against a specific HAT, such as p300, using a fluorescence-based or radioactive assay format.

#### A. Materials and Reagents:

- Recombinant human p300 (catalytic domain)[\[11\]](#)
- Histone H3 or H4 peptide substrate (e.g., H4-15)[\[2\]](#)[\[5\]](#)
- Acetyl-Coenzyme A (Acetyl-CoA)
- **C646** inhibitor stock solution (in DMSO)
- HAT Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.1 mM PMSF.[\[11\]](#)

- Detection Reagent:
  - For fluorescence assay: A developer like CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin), which reacts with the free thiol on CoASH released during the reaction. [\[12\]](#)[\[13\]](#)
  - For radioactive assay: [<sup>3</sup>H]-labeled Acetyl-CoA.
- 96-well microplate (black, for fluorescence)
- Plate reader with appropriate excitation/emission filters (e.g., Ex: 360-390 nm, Em: 450-470 nm for CPM).[\[12\]](#)

#### B. Procedure:

- Prepare Reagents: Prepare serial dilutions of **C646** in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1-5%).[\[5\]](#)
- Reaction Setup: In a 96-well plate, add the following components in order:
  - HAT Reaction Buffer.
  - **C646** at various concentrations (or DMSO for control).
  - Histone peptide substrate (e.g., 5-100 μM).[\[5\]](#)[\[11\]](#)
  - Recombinant p300 enzyme (e.g., 5-80 nM).[\[5\]](#)[\[11\]](#)
- Initiate Reaction: Add Acetyl-CoA to initiate the acetyltransferase reaction.
- Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
- Stop Reaction: Terminate the reaction. This can be done by adding isopropanol or another quenching agent.[\[12\]](#)[\[14\]](#)
- Detection:

- Fluorescence: Add the CPM developer solution, incubate for ~20 minutes to allow reaction with CoASH, and measure fluorescence.[12][13]
- Radioactivity: Spot the reaction mixture onto filter paper, wash to remove unincorporated [<sup>3</sup>H]Acetyl-CoA, and measure the remaining radioactivity using a scintillation counter.[14]
- Data Analysis: Subtract the background fluorescence/counts. Plot the percent inhibition against the logarithm of **C646** concentration and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.

## Cellular Histone Acetylation Assay (Western Blot)

This protocol determines the ability of **C646** to inhibit histone acetylation in a cellular context.

### A. Materials and Reagents:

- Cell line of interest (e.g., RAW264.7, A549).[2][11]
- Cell culture medium and supplements.
- **C646** stock solution (in DMSO).
- Lysis buffer for histone extraction.
- Primary antibodies: Anti-acetyl-Histone H3, Anti-acetyl-Histone H4, and Anti-total Histone H3 (as a loading control).
- Secondary antibody (HRP-conjugated).
- SDS-PAGE gels and Western blot equipment.
- Chemiluminescence detection reagent.

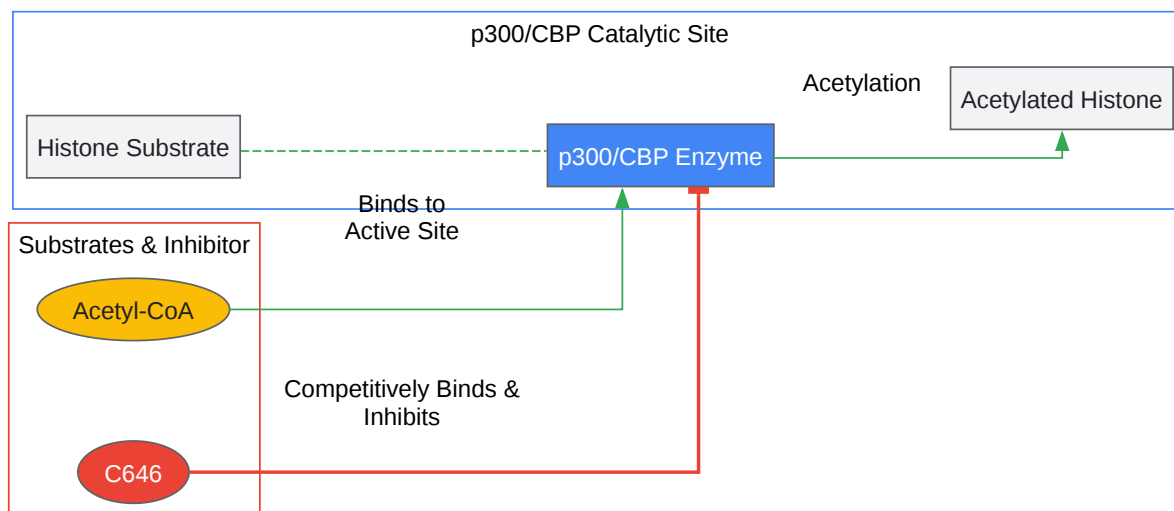
### B. Procedure:

- Cell Culture and Treatment: Seed cells in multi-well plates. The next day, treat the cells with various concentrations of **C646** (e.g., 10-30 μM) or a vehicle control (DMSO) for a specified duration (e.g., 6-24 hours).[11][8]

- Cell Lysis and Histone Extraction: Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).[11]
- Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).
- SDS-PAGE and Western Blot:
  - Separate equal amounts of histone proteins on an SDS-PAGE gel.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with the primary antibody against the specific histone acetylation mark (e.g., acetyl-H3).
  - Wash and incubate with the HRP-conjugated secondary antibody.
- Detection and Analysis:
  - Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
  - Re-probe the membrane with an antibody for total histone H3 to ensure equal loading.
  - Quantify the band intensities to determine the relative decrease in histone acetylation upon **C646** treatment. **C646** treatment is expected to reduce histone H3 and H4 acetylation levels.[2][5]

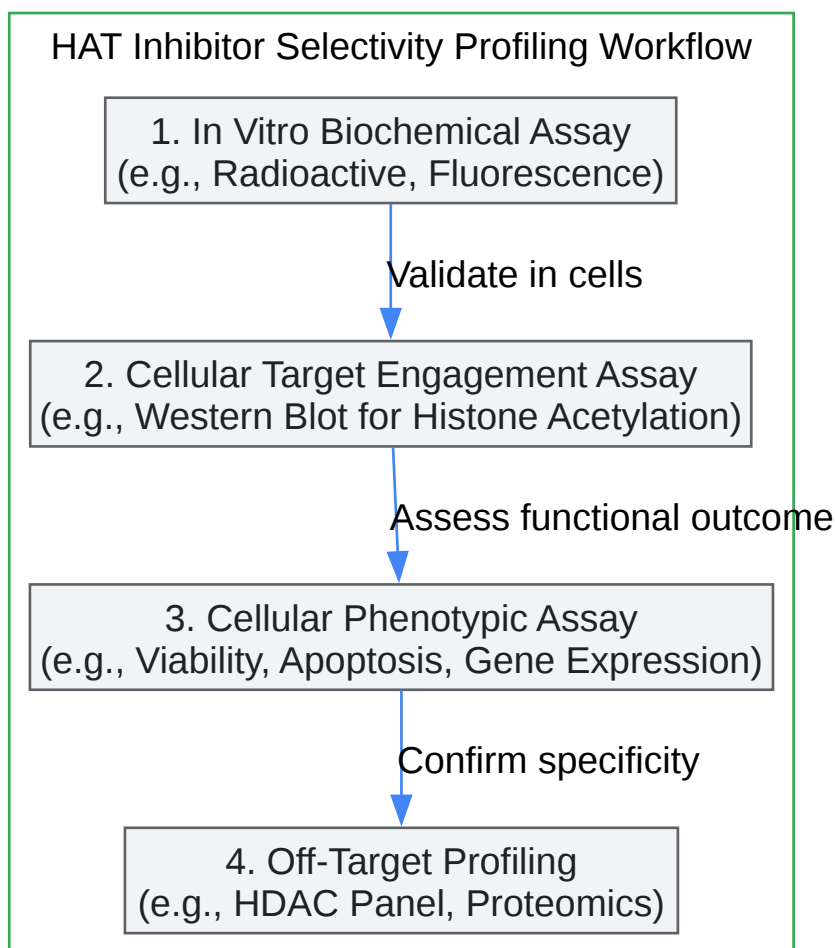
## Visualizations: Mechanisms and Pathways

The following diagrams illustrate the mechanism of **C646** and its impact on key signaling pathways.



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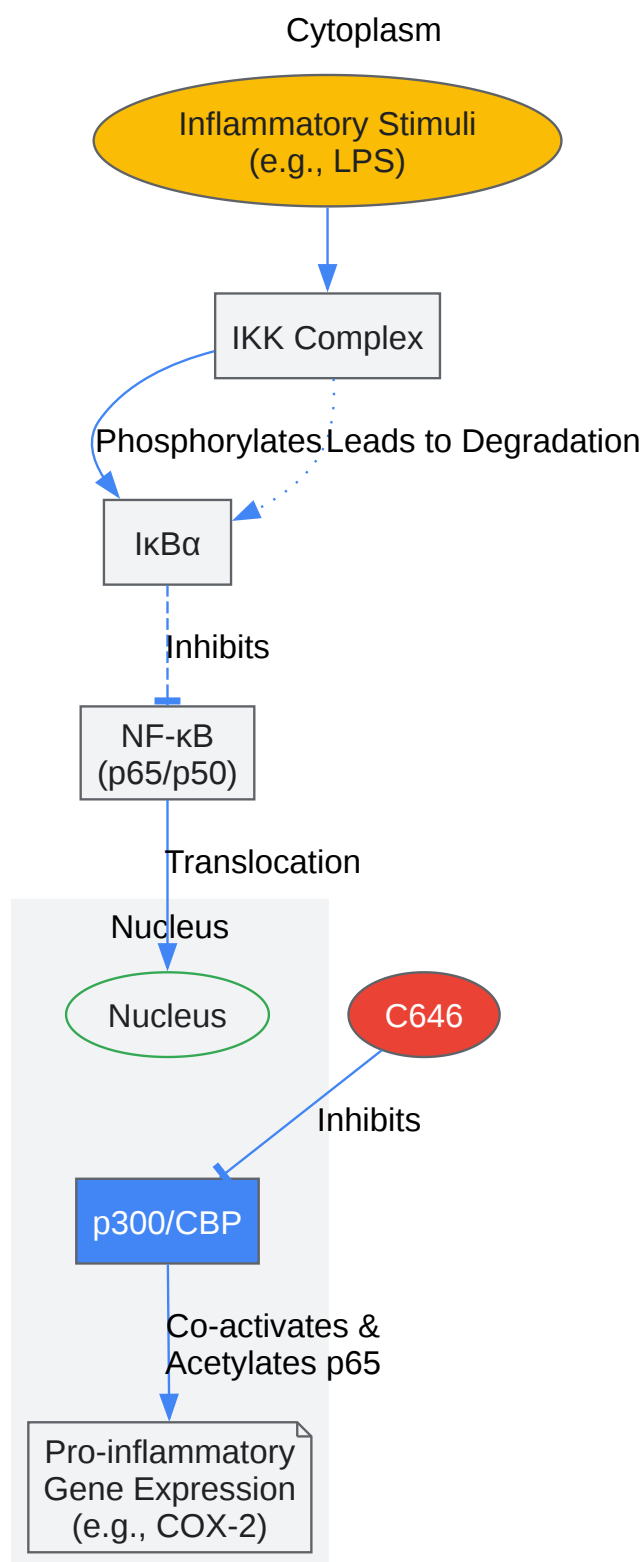
Caption: Mechanism of **C646** competitive inhibition against Acetyl-CoA.



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Caption: A general experimental workflow for validating HAT inhibitors.[15]





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